Endothelin A Receptor (ETAR) Antagonism: A 15-fold Potency Window Over Related Core Scaffold
The target compound demonstrates potent antagonism of the endothelin A receptor (ETAR), a validated target in cardiovascular disease. In a functional assay using Wistar rat thoracic aorta strips to measure inhibition of ET-1-induced vasoconstriction, the compound exhibited an IC50 of 66 nM [1]. This activity represents a significant improvement over lower-affinity pyrazol-5-ol screening hits and confirms that the specific 1,3-di-p-tolyl-5-carboxylic acid substitution pattern confers higher affinity compared to non-optimized pyrazole scaffolds, which can exhibit IC50 values >1000 nM in similar ETAR screens [2].
| Evidence Dimension | ETAR Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 66 nM |
| Comparator Or Baseline | Baseline: Lower affinity pyrazol-5-ol ligands identified from random screening. |
| Quantified Difference | Represents >15-fold improvement in affinity over the initial pyrazol-5-ol hits (IC50 > 1000 nM) which led to the optimization of this chemical class [2]. |
| Conditions | Rat thoracic aorta ring assay; inhibition of ET-1-induced vasoconstriction. |
Why This Matters
This specific potency at ETAR is a key differentiator; a researcher seeking an active ETAR antagonist scaffold would find a generic or unoptimized pyrazole carboxylic acid unlikely to achieve this level of inhibition without the precise 1,3-di-p-tolyl substitution.
- [1] BindingDB. (n.d.). BDBM50108104 (CHEMBL3601500). Retrieved April 18, 2026. View Source
- [2] Zhang, J., et al. (2000). Nonpeptide endothelin antagonists: From lower affinity pyrazol-5-ols to higher affinity pyrazole-5-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 10(12), 1351-1355. View Source
